molecular formula C13H15BrO2 B8431126 4-(benzyloxy)-2-bromocyclohexan-1-one

4-(benzyloxy)-2-bromocyclohexan-1-one

Cat. No.: B8431126
M. Wt: 283.16 g/mol
InChI Key: BYULBDFJKNBSDV-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-bromocyclohexan-1-one is a substituted cyclohexanone derivative featuring a benzyloxy group at the 4-position and a bromine atom at the 2-position. For example, 4-(benzyloxy)-3-hydroxybenzaldehyde (C1) is synthesized via benzylation of 3,4-dihydroxybenzaldehyde using benzyl bromide and NaHCO₃ in acetonitrile (80°C, 30% yield) . Similarly, bromination at specific positions is observed in compounds like 3-bromo-4-methoxyphenyl acetate, where N-bromosuccinimide (NBS) in acetonitrile facilitates substitution .

The bromine atom enhances electrophilicity, making it a candidate for further substitution reactions.

Properties

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

2-bromo-4-phenylmethoxycyclohexan-1-one

InChI

InChI=1S/C13H15BrO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2

InChI Key

BYULBDFJKNBSDV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(CC1OCC2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-2-bromocyclohexan-1-one typically involves the bromination of 4-benzyloxycyclohexanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-2-bromocyclohexan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 4-benzyloxycyclohexanone.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of benzyloxy-substituted ketones or carboxylic acids.

    Reduction: Formation of 4-benzyloxycyclohexanone.

    Substitution: Formation of various substituted cyclohexanone derivatives depending on the nucleophile used.

Scientific Research Applications

4-(benzyloxy)-2-bromocyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-2-bromocyclohexan-1-one involves its interaction with various molecular targets. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the bromine atom can form halogen bonds with electron-rich sites. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-(benzyloxy)-2-bromocyclohexan-1-one with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Structural Features Reactivity Insights
This compound C₁₃H₁₅BrO₂ 307.16 g/mol Ketone, Benzyloxy, Bromine Cyclohexanone ring Electrophilic ketone; SN² at Br site
4-(Benzyloxy)-3-hydroxybenzaldehyde (C1) C₁₄H₁₂O₃ 228.24 g/mol Aldehyde, Benzyloxy, Hydroxyl Aromatic ring with meta-substituents Aldehyde oxidation; benzyl deprotection
1-(Benzyloxy)-3-bromobenzene C₁₃H₁₁BrO 263.13 g/mol Benzyloxy, Bromine Aromatic ring with para-bromine Electrophilic aromatic substitution
4-((4-Bromobenzyl)oxy)-2-phenyl-1,3-dioxane C₁₇H₁₇BrO₃ 361.22 g/mol Dioxane, Bromobenzyl, Phenyl Six-membered ether ring Stability in acidic conditions
4-Benzyloxy-2-bromo-1-methoxybenzene C₁₄H₁₃BrO₂ 305.16 g/mol Benzyloxy, Bromine, Methoxy Aromatic ring with ortho-substituents Suzuki coupling via Br site

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